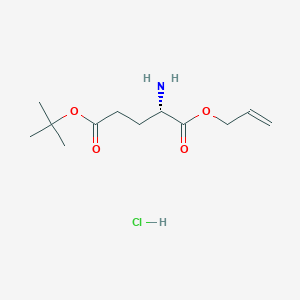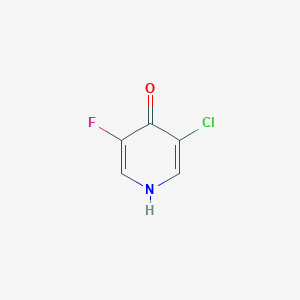
1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
説明
1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol, commonly known as triethanolamine (TEA), is a colorless, viscous organic compound with a sweet, ammonia-like odor. TEA is widely used in various industrial applications such as surfactants, emulsifiers, and corrosion inhibitors. It is also used in the production of pharmaceuticals, cosmetics, and personal care products.
科学的研究の応用
Synthesis of Branched Iminosugars
This compound has been utilized in the synthesis of branched iminosugars, particularly trihydroxypipecolic acid analogues. These iminosugars have shown specific inhibition properties, such as a specific inhibitor of α-D-glucosidase from Bacillus Stearothermophilus, with significant inhibition values (Simone et al., 2012).
Spectroscopic Characterization
The compound has been characterized using various spectroscopic techniques, such as FT-IR, FT-Raman, and UV-Vis, to understand its structural and spectroscopic properties. These studies are crucial for understanding the molecular structure and properties of the compound (Paulraj & Muthu, 2013).
Role in Glycosidase Inhibition and Immunomodulatory Activity
The compound and its derivatives have been studied for their potential as glycosidase inhibitors and immunosuppressive agents. These studies provide insights into the potential medicinal applications of the compound (Markad et al., 2014).
特性
IUPAC Name |
1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO5/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11/h5-8,10-14H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAQFPQHRJAVAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1CCO)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860940 | |
| Record name | 1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

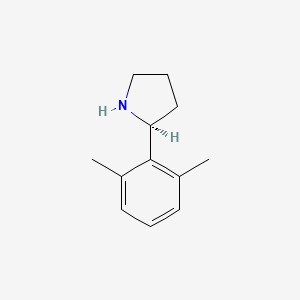
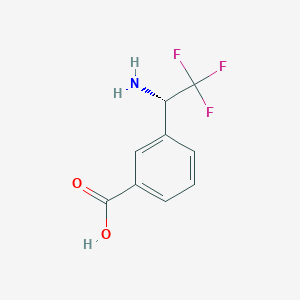

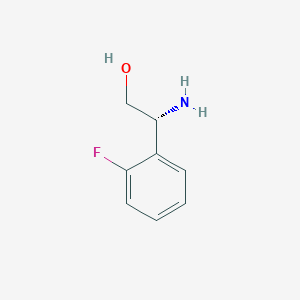
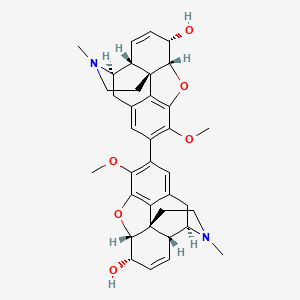
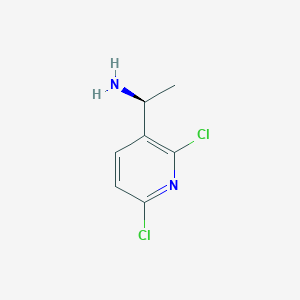
![3-(1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid](/img/structure/B3090800.png)

![4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide](/img/structure/B3090815.png)
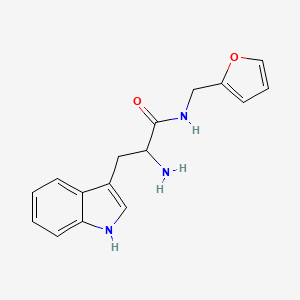
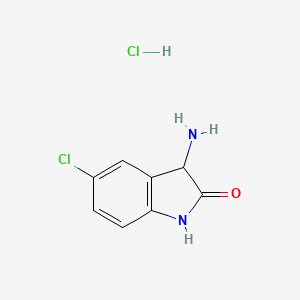
![4-(3,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3090826.png)
